molecular formula C₁₀H₁₄ClN₅O B1141837 (1S,4R)-4-[(2,5-Diamino-6-chloro-4-pyrimidinyl)amino]-2-cyclopentene-1-methanol CAS No. 141271-12-7

(1S,4R)-4-[(2,5-Diamino-6-chloro-4-pyrimidinyl)amino]-2-cyclopentene-1-methanol

Cat. No. B1141837
M. Wt: 255.7
InChI Key:
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Description

(1S,4R)-4-[(2,5-Diamino-6-chloro-4-pyrimidinyl)amino]-2-cyclopentene-1-methanol, also known as DCCPM, is an organic compound with a wide range of applications in scientific research. This compound is a member of the pyrimidine family, which is a group of compounds that contain nitrogen and carbon atoms. DCCPM is a white crystalline solid with a molecular weight of 246.59 g/mol. It is soluble in polar solvents such as water and ethanol, and is insoluble in nonpolar solvents such as hexane and benzene.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for (1S,4R)-4-[(2,5-Diamino-6-chloro-4-pyrimidinyl)amino]-2-cyclopentene-1-methanol involves the conversion of commercially available starting materials into the target compound through a series of chemical reactions.

Starting Materials
2,5-diamino-6-chloropyrimidine, cyclopent-2-en-1-one, methanol, sodium borohydride, acetic acid, hydrochloric acid, sodium hydroxide, water, ethyl acetate, sodium sulfate

Reaction
Step 1: 2,5-diamino-6-chloropyrimidine is reacted with acetic acid and hydrochloric acid to form 2,5-diamino-6-chloropyrimidine hydrochloride., Step 2: Cyclopent-2-en-1-one is reacted with sodium borohydride and methanol to form (1S)-2-cyclopenten-1-ol., Step 3: (1S)-2-cyclopenten-1-ol is reacted with sodium hydroxide to form (1S)-2-cyclopentene-1-methanol., Step 4: (1S)-2-cyclopentene-1-methanol is reacted with 2,5-diamino-6-chloropyrimidine hydrochloride in the presence of sodium hydroxide to form (1S,4R)-4-[(2,5-diamino-6-chloro-4-pyrimidinyl)amino]-2-cyclopentene-1-methanol., Step 5: The product is isolated by extraction with ethyl acetate, followed by drying over sodium sulfate.

Mechanism Of Action

The mechanism of action of (1S,4R)-4-[(2,5-Diamino-6-chloro-4-pyrimidinyl)amino]-2-cyclopentene-1-methanol is not well understood. However, it is believed that the compound acts as a proton donor, which allows it to react with other molecules and form new compounds. Additionally, it is believed that the compound can form hydrogen bonds with other molecules, which allows it to act as a catalyst in certain reactions.

Biochemical And Physiological Effects

The biochemical and physiological effects of (1S,4R)-4-[(2,5-Diamino-6-chloro-4-pyrimidinyl)amino]-2-cyclopentene-1-methanol are not well understood. However, it has been shown to have some effects on the metabolism of certain organisms, including the inhibition of the enzyme cytochrome P450. Additionally, it has been shown to have some effects on the immune system, including the stimulation of cytokine production.

Advantages And Limitations For Lab Experiments

The advantages of using (1S,4R)-4-[(2,5-Diamino-6-chloro-4-pyrimidinyl)amino]-2-cyclopentene-1-methanol in laboratory experiments include its low cost and its solubility in polar solvents. Additionally, it can be used as a catalyst in a variety of organic reactions, making it a useful tool for synthetic organic chemists. The main limitation of using (1S,4R)-4-[(2,5-Diamino-6-chloro-4-pyrimidinyl)amino]-2-cyclopentene-1-methanol in laboratory experiments is its low solubility in nonpolar solvents, which can make it difficult to use in certain reactions.

Future Directions

There are a number of potential future directions for research involving (1S,4R)-4-[(2,5-Diamino-6-chloro-4-pyrimidinyl)amino]-2-cyclopentene-1-methanol. These include further investigation into its mechanism of action, its effects on the metabolism and immune system, and its potential uses in the synthesis of new pharmaceuticals. Additionally, further research into its solubility in different solvents could lead to new applications for the compound. Finally, further research into its use as a catalyst in organic synthesis could lead to the development of new synthetic pathways.

Scientific Research Applications

(1S,4R)-4-[(2,5-Diamino-6-chloro-4-pyrimidinyl)amino]-2-cyclopentene-1-methanol has been used in a variety of scientific research applications. It has been used as a catalyst in organic synthesis, as a reagent in the synthesis of other organic compounds, and as a building block in the synthesis of peptides and proteins. Additionally, it has been used in the synthesis of various pharmaceuticals, such as antibiotics and antiviral drugs.

properties

IUPAC Name

[(1S,4R)-4-[(2,5-diamino-6-chloropyrimidin-4-yl)amino]cyclopent-2-en-1-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClN5O/c11-8-7(12)9(16-10(13)15-8)14-6-2-1-5(3-6)4-17/h1-2,5-6,17H,3-4,12H2,(H3,13,14,15,16)/t5-,6+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNURTQFRFNOOPJ-RITPCOANSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C=CC1NC2=C(C(=NC(=N2)N)Cl)N)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](C=C[C@@H]1NC2=C(C(=NC(=N2)N)Cl)N)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501135192
Record name (1S,4R)-4-[(2,5-Diamino-6-chloro-4-pyrimidinyl)amino]-2-cyclopentene-1-methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501135192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1S,4R)-4-[(2,5-Diamino-6-chloro-4-pyrimidinyl)amino]-2-cyclopentene-1-methanol

CAS RN

141271-12-7
Record name (1S,4R)-4-[(2,5-Diamino-6-chloro-4-pyrimidinyl)amino]-2-cyclopentene-1-methanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=141271-12-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1S,4R)-4-(2-Amino-6-(cyclopropylamino)-9H-purin-9-yl)-cyclopent-1-methanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0141271127
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (1S,4R)-4-[(2,5-Diamino-6-chloro-4-pyrimidinyl)amino]-2-cyclopentene-1-methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501135192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1S,4R)-4-(2-AMINO-6-(CYCLOPROPYLAMINO)-9H-PURIN-9-YL)-CYCLOPENT-1-METHANOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5JVZ52Q6N8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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